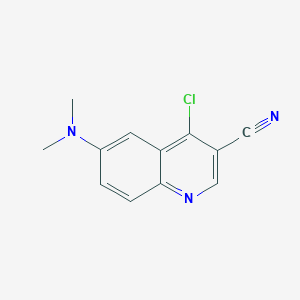
3-Quinolinecarbonitrile, 4-chloro-6-(dimethylamino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Quinolinecarbonitrile, 4-chloro-6-(dimethylamino)- is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarbonitrile, 4-chloro-6-(dimethylamino)- typically involves the cyclization of suitable aniline-type precursors.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure the efficient conversion of starting materials to the desired product.
化学反应分析
Types of Reactions
3-Quinolinecarbonitrile, 4-chloro-6-(dimethylamino)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups. Substitution reactions can lead to a variety of substituted quinoline derivatives .
科学研究应用
3-Quinolinecarbonitrile, 4-chloro-6-(dimethylamino)- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, including its use as a lead compound for drug development.
作用机制
The mechanism of action of 3-Quinolinecarbonitrile, 4-chloro-6-(dimethylamino)- involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit the activity of certain enzymes, such as topoisomerases, which are involved in DNA replication and repair. This inhibition can lead to the disruption of cellular processes and ultimately result in cell death .
相似化合物的比较
Similar Compounds
Similar compounds to 3-Quinolinecarbonitrile, 4-chloro-6-(dimethylamino)- include:
- 4-Aminoquinoline
- 6-Chloroquinoline
- 4,6-Dichloroquinoline
Uniqueness
What sets 3-Quinolinecarbonitrile, 4-chloro-6-(dimethylamino)- apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. For instance, the presence of the dimethylamino group enhances its solubility and potential for interaction with biological targets, while the chloro and cyano groups contribute to its reactivity and stability .
属性
分子式 |
C12H10ClN3 |
|---|---|
分子量 |
231.68 g/mol |
IUPAC 名称 |
4-chloro-6-(dimethylamino)quinoline-3-carbonitrile |
InChI |
InChI=1S/C12H10ClN3/c1-16(2)9-3-4-11-10(5-9)12(13)8(6-14)7-15-11/h3-5,7H,1-2H3 |
InChI 键 |
UQYMCMMGLBPVTQ-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC2=C(C(=CN=C2C=C1)C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


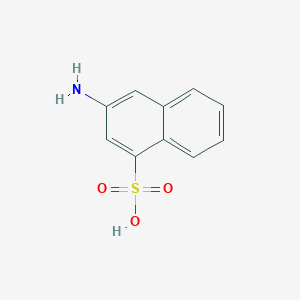
![4-[(3-Chloropropyl)sulfonyl]morpholine](/img/structure/B8789017.png)
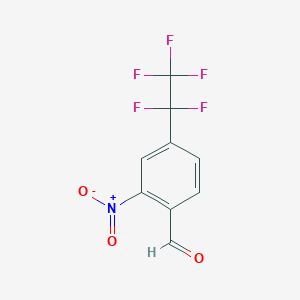
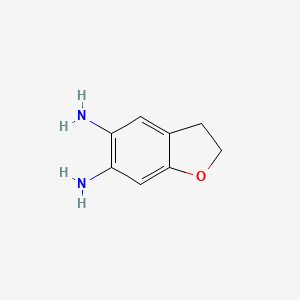
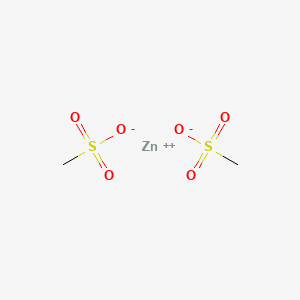
![N-[(3-methylphenyl)carbonyl]leucine](/img/structure/B8789042.png)
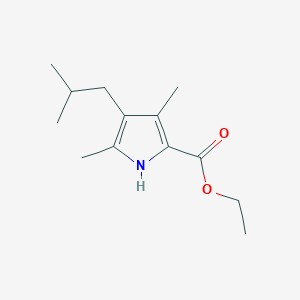
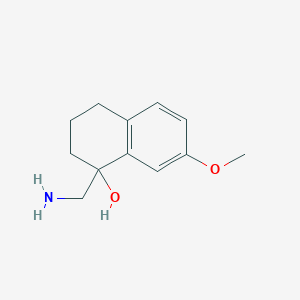

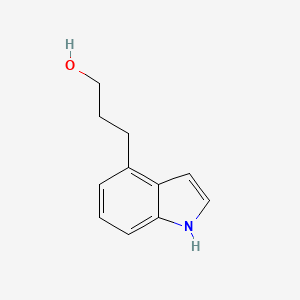
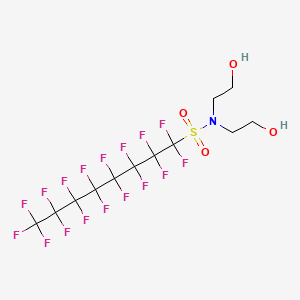
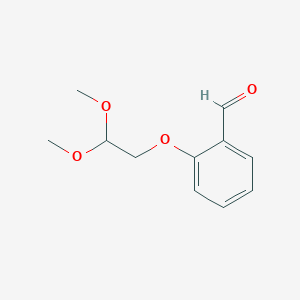
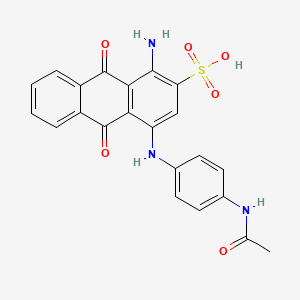
![2-[(4-Nitrobenzyl)sulfanyl]pyridine](/img/structure/B8789089.png)
